An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative, represents a compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a carboxylic acid, an amine, and multiple halogen substituents, offers a rich landscape for chemical modification and exploration. This guide provides a comprehensive overview of its physical and chemical properties, underpinned by established analytical methodologies. While experimental data for this specific molecule is not extensively available in public literature, this document leverages data from structurally similar compounds and predictive models to offer valuable insights. Furthermore, it details the experimental protocols necessary for the empirical determination of its key characteristics, empowering researchers to validate and expand upon the foundational knowledge presented herein.
Molecular Identity and Structure
IUPAC Name: 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid
CAS Number: 1513119-35-1
Molecular Formula: C₇H₄BrClFNO₂
Molecular Weight: 284.47 g/mol
Chemical Structure:
Caption: 2D structure of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid.
Predicted Physical Properties
Due to the limited availability of experimental data, the following table summarizes the predicted physical properties of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. These predictions are based on computational models and data from structurally analogous compounds. It is imperative for researchers to empirically verify these values.
| Property | Predicted Value | Notes |
| Melting Point | 234 - 235 °C | Based on the structurally similar 2-Amino-3-bromo-5-chlorobenzoic acid[]. The presence of additional halogen atoms may influence this value. |
| Boiling Point | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |
| pKa | ~2-3 (carboxylic acid), ~0-1 (anilinium ion) | Estimated based on the electronic effects of the substituents on the benzoic acid and aniline moieties. Halogen atoms are electron-withdrawing, which increases the acidity of the carboxylic acid and decreases the basicity of the amino group. |
| Solubility | Slightly soluble in DMSO and Methanol[] | Expected to have low solubility in water and non-polar organic solvents. Solubility is likely to be enhanced in basic aqueous solutions due to the deprotonation of the carboxylic acid. |
Experimental Determination of Physical Properties
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small, dry sample of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid.
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Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Apparatus Setup: Place the capillary tube in a melting point apparatus.
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Heating: Heat the sample at a rate of 10-15 °C per minute initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[2][3][4][5]
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility is crucial for reaction setup, purification, and formulation.
Protocol: Qualitative Solubility Testing
-
Sample Preparation: In separate small test tubes, add approximately 10 mg of the compound.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃).
-
Observation: Agitate the tubes and observe if the solid dissolves completely, partially, or not at all at room temperature. Gentle warming can be applied to assess temperature effects on solubility.[6][7][8][9]
The expected solubility behavior is dictated by the "like dissolves like" principle. The polar carboxylic acid and amino groups suggest some solubility in polar solvents. The aromatic ring and halogens contribute to non-polar character. Solubility in acidic and basic solutions indicates the presence of basic (amino) and acidic (carboxylic acid) functional groups, respectively.
Caption: Decision tree for aqueous solubility and acid/base characterization.
Chemical Properties and Reactivity
The chemical behavior of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is governed by its functional groups.
Acidity and Basicity
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Carboxylic Acid Group (-COOH): This group is acidic and will react with bases to form a carboxylate salt. The acidity is enhanced by the electron-withdrawing effects of the halogen substituents.
-
Amino Group (-NH₂): This group is basic and will react with strong acids to form an ammonium salt. The basicity is reduced by the electron-withdrawing effects of the halogens and the carboxylic acid group.
Experimental Determination of pKa
The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy.[10] For NMR-based methods, the chemical shifts of protons near the acidic or basic site are monitored as a function of pH.[11]
Reactivity of the Aromatic Ring
The aromatic ring is substituted with both activating (amino) and deactivating (halogens, carboxylic acid) groups. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, in this molecule, these positions are already substituted. The high degree of substitution on the ring suggests that further electrophilic aromatic substitution would be difficult.
The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. The C-Br bond is generally more reactive in such reactions than the C-Cl bond.[12]
Synthesis
A plausible synthetic route to 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid would likely involve a multi-step process starting from a simpler substituted benzene derivative. A potential strategy could involve the sequential introduction of the functional groups, taking into account their directing effects. For example, one could start with a fluorinated aniline or benzoic acid and introduce the other substituents through halogenation and amination/carboxylation reactions. The synthesis of a similar compound, 2-amino-3-bromo-5-chlorobenzoic acid, has been achieved through the bromination of 2-amino-5-chlorobenzoic acid.[12]
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Proton: A singlet or a narrow multiplet in the aromatic region (δ 7-8 ppm).
-
Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, typically in the range of δ 4-6 ppm, but its position can vary significantly depending on the solvent and concentration.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (δ 10-13 ppm), which also exchanges with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to the electronegative halogens and the amino group will show characteristic shifts.
-
Carboxylic Acid Carbon (-COOH): A signal in the downfield region (δ 165-185 ppm).
IR (Infrared) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Two sharp to moderately broad peaks around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-N, C-Br, C-Cl, C-F Stretches: These will appear in the fingerprint region (< 1500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Safety and Handling
Based on safety data for structurally similar compounds, 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a complex and highly functionalized molecule with significant potential in chemical synthesis. This guide has provided a detailed overview of its predicted properties and the established experimental methodologies for their determination. While a lack of direct experimental data necessitates a predictive approach, the information and protocols presented here offer a solid foundation for researchers to safely handle, characterize, and utilize this compound in their work. The rich chemistry of its functional groups, particularly the potential for cross-coupling reactions, makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. (2023, October 13). Retrieved from [Link]
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